molecular formula C12H13NO2 B14137933 3-Cyclopropyl-4,5-dimethoxybenzonitrile

3-Cyclopropyl-4,5-dimethoxybenzonitrile

Cat. No.: B14137933
M. Wt: 203.24 g/mol
InChI Key: BQBGFTXORLYAQJ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol It is characterized by the presence of a cyclopropyl group and two methoxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4,5-dimethoxybenzonitrile typically involves the reaction of 3-chloro-4,5-dimethoxybenzonitrile with cyclopropylboronic acid under Suzuki-Miyaura cross-coupling conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4,5-dimethoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-cyclopropyl-4,5-dimethoxybenzoic acid.

    Reduction: Formation of 3-cyclopropyl-4,5-dimethoxybenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-4,5-dimethoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4,5-dimethoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4,5-dimethoxybenzonitrile: Similar structure but with a chlorine atom instead of a cyclopropyl group.

    4,5-Dimethoxybenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.

    3-Cyclopropylbenzonitrile: Lacks the methoxy groups, affecting its reactivity and solubility.

Uniqueness

3-Cyclopropyl-4,5-dimethoxybenzonitrile is unique due to the presence of both cyclopropyl and methoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-cyclopropyl-4,5-dimethoxybenzonitrile

InChI

InChI=1S/C12H13NO2/c1-14-11-6-8(7-13)5-10(9-3-4-9)12(11)15-2/h5-6,9H,3-4H2,1-2H3

InChI Key

BQBGFTXORLYAQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C2CC2)C#N

Origin of Product

United States

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